molecular formula C14H15BN2O4 B12059153 6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12059153
M. Wt: 286.09 g/mol
InChI Key: PCYDQYSFYSIWCJ-UHFFFAOYSA-N
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Description

6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features an indole moiety, a boron-containing dioxazaborocane ring, and various functional groups. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The boron-containing ring can also interact with biological molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing dioxazaborocane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H15BN2O4

Molecular Weight

286.09 g/mol

IUPAC Name

6-methyl-2-(1-methylindol-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C14H15BN2O4/c1-16-8-13(18)20-15(21-14(19)9-16)12-7-10-5-3-4-6-11(10)17(12)2/h3-7H,8-9H2,1-2H3

InChI Key

PCYDQYSFYSIWCJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

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